3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound known for its intriguing structural properties and potential applications in various scientific fields. The compound incorporates a pyrido[2,3-d]pyrimidin-4(3H)-one core, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, suggesting a complex interplay of functionality.
Scientific Research Applications
In Chemistry:
Catalysis: : As a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Utilized in the design of novel materials with specific electronic characteristics.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Drug Design: : Used as a lead compound in drug discovery for its pharmacophore.
Therapeutics: : Investigated for potential therapeutic effects in targeting specific pathways.
Diagnostics: : May be used in the development of diagnostic agents.
Polymer Chemistry: : As a monomer or additive in polymer formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple stages:
Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one Core: : Starting from available pyridine and pyrimidine derivatives.
Functionalization of Piperidine Ring:
Industrial Production Methods: The industrial production usually leverages catalytic processes and optimized conditions to ensure high yield and purity. Steps involve batch reactions, stringent control of temperature and pressure, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can participate in various reactions:
Oxidation: : Potentially modifying the pyridine ring or the sulfonyl group.
Reduction: : Reducing the piperidine ring or affecting the substituents.
Substitution: : Particularly nucleophilic substitutions involving the sulfonyl or trifluoromethyl groups.
Oxidation: : Reagents like potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitutions.
Oxidation: : Leads to sulfoxides or sulfones.
Reduction: : Yields alcohols or amines, depending on the specific groups involved.
Substitution: : Produces derivatives with varied functional groups replacing the initial substituents.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound likely interacts with biological targets through:
Binding to Active Sites: : Interacts with enzyme active sites, affecting their activity.
Inhibiting Signal Pathways: : Modulates specific signaling pathways relevant in disease states.
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : Potential modulation of receptor activity, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: This compound stands out due to its trifluoromethyl group and sulfonyl-piperidinyl linkage, offering distinct physicochemical properties.
List of Similar Compounds:Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: : Analogous compounds lacking the trifluoromethyl substitution.
Sulfonyl Piperidine Compounds: : Similar compounds with different aryl substitutions.
Trifluoromethylated Compounds: : Other compounds containing trifluoromethyl groups but different cores.
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one epitomizes the confluence of complex organic chemistry and potential real-world applications. Through continued research, its full spectrum of uses across various domains will undoubtedly unfold further.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)13-3-1-4-15(11-13)30(28,29)25-9-6-14(7-10-25)26-12-24-17-16(18(26)27)5-2-8-23-17/h1-5,8,11-12,14H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSSZOZUOBGYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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